molecular formula C13H15BrN2O3S2 B2950633 5-bromo-N-((2,4-dimethylthiazol-5-yl)methyl)-2-methoxybenzenesulfonamide CAS No. 1396860-41-5

5-bromo-N-((2,4-dimethylthiazol-5-yl)methyl)-2-methoxybenzenesulfonamide

Cat. No.: B2950633
CAS No.: 1396860-41-5
M. Wt: 391.3
InChI Key: JLFQYFONVUSXBO-UHFFFAOYSA-N
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Description

5-bromo-N-((2,4-dimethylthiazol-5-yl)methyl)-2-methoxybenzenesulfonamide is a complex organic compound that features a bromine atom, a thiazole ring, and a methoxybenzenesulfonamide group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-((2,4-dimethylthiazol-5-yl)methyl)-2-methoxybenzenesulfonamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting appropriate thioamides with alpha-halo ketones in the presence of a base.

    Sulfonamide Formation: The final step involves the reaction of the thiazole derivative with 2-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-((2,4-dimethylthiazol-5-yl)methyl)-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties.

    Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine derivative of the original compound.

Scientific Research Applications

5-bromo-N-((2,4-dimethylthiazol-5-yl)methyl)-2-methoxybenzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.

    Biological Research: The compound is used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-bromo-N-((2,4-dimethylthiazol-5-yl)methyl)-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets such as enzymes or receptors. The thiazole ring and sulfonamide group are key functional groups that enable the compound to bind to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-((2,4-dimethylthiazol-5-yl)methyl)-2-methoxybenzenesulfonamide
  • 5-chloro-N-((2,4-dimethylthiazol-5-yl)methyl)-2-methoxybenzenesulfonamide
  • 5-bromo-N-((2,4-dimethylthiazol-5-yl)methyl)-4-methoxybenzenesulfonamide

Uniqueness

5-bromo-N-((2,4-dimethylthiazol-5-yl)methyl)-2-methoxybenzenesulfonamide is unique due to the specific positioning of the bromine atom and the methoxy group, which can significantly influence its biological activity and chemical reactivity compared to similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

5-bromo-N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2O3S2/c1-8-12(20-9(2)16-8)7-15-21(17,18)13-6-10(14)4-5-11(13)19-3/h4-6,15H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLFQYFONVUSXBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CNS(=O)(=O)C2=C(C=CC(=C2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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